Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps, starting with the formation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form the 3-formylindole . The final step involves the acylation of the indole derivative with methyl 2-aminobenzoate under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 3-carboxyindole derivative
Reduction: 3-hydroxymethylindole derivative
Substitution: 3-nitroindole, 3-haloindole derivatives
Scientific Research Applications
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The formyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- **5-(2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
Uniqueness
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and acylamino groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H16N2O4 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
methyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O4/c1-25-19(24)15-7-2-4-8-16(15)20-18(23)11-21-10-13(12-22)14-6-3-5-9-17(14)21/h2-10,12H,11H2,1H3,(H,20,23) |
InChI Key |
WQPXEFKESXUPCC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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